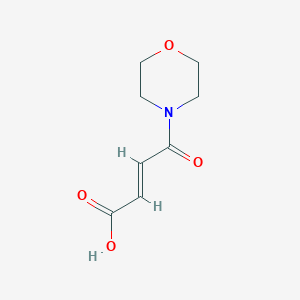

4-(Morpholin-4-yl)-4-oxobut-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-morpholin-4-yl-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-2H,3-6H2,(H,11,12)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTFTKXWJQFGLI-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90090-50-9 | |

| Record name | NSC22411 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 4 Morpholin 4 Yl 4 Oxobut 2 Enoic Acid and Its Analogues

Precursor Chemistry and Starting Material Considerations

The selection of appropriate starting materials is a cornerstone of efficient chemical synthesis. For 4-(morpholin-4-yl)-4-oxobut-2-enoic acid, the primary synthons are typically derived from maleic acid and its related compounds, which offer a reactive electrophilic center for nucleophilic attack by morpholine (B109124).

Reactions Involving Maleic Anhydride (B1165640) and Morpholine as Primary Synthons

The most direct and widely employed method for the synthesis of this compound is the ring-opening reaction of maleic anhydride with morpholine. nih.govjocpr.com This reaction is a classic example of nucleophilic acyl substitution on an anhydride. The lone pair of electrons on the nitrogen atom of the morpholine molecule attacks one of the carbonyl carbons of the maleic anhydride ring. This is followed by the cleavage of the acyl-oxygen bond, leading to the formation of the corresponding N-substituted maleamic acid. chimicatechnoacta.runih.gov

The reaction is generally exothermic and can be carried out under mild conditions. nih.gov Typically, maleic anhydride is dissolved in a suitable solvent, and morpholine is added, often at a controlled temperature to manage the exothermic nature of the reaction. The resulting product, this compound, can often be isolated in high purity and yield by simple filtration, as it frequently precipitates from the reaction mixture. jocpr.com

General procedures for the synthesis of N-substituted maleamic acids often involve dissolving the amine in a solvent and adding it dropwise to a solution of maleic anhydride. jocpr.com For instance, in the synthesis of N-phenylmaleamic acid, a yield of 97-98% was achieved by reacting aniline (B41778) with maleic anhydride in ethyl ether at room temperature for one hour. orgsyn.org

Synthetic Pathways via Maleic Acid Derivatives

While maleic anhydride is the most common precursor, other derivatives of maleic acid can also be employed to synthesize this compound and its analogues. These alternative pathways can be advantageous in specific contexts, such as when aiming for particular stereoisomers or when maleic anhydride is not the ideal starting material due to other functional groups in a more complex molecule.

One such alternative involves the use of maleic acid itself. The synthesis can be achieved by activating one of the carboxylic acid groups of maleic acid to facilitate amide bond formation with morpholine. This activation can be accomplished using standard peptide coupling reagents.

Another approach is through the use of maleic acid monoesters or monoacyl chlorides. For example, the reaction of a maleic acid monoester chloride with morpholine would yield the desired product after a subsequent hydrolysis step to convert the ester to a carboxylic acid. While less direct, these methods offer greater control over the reaction, which can be crucial in the synthesis of complex analogues.

Reaction Conditions Optimization and Yield Enhancement Strategies

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and the use of catalysts can significantly improve the outcome of the synthesis.

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent plays a critical role in the synthesis of N-substituted maleamic acids. The solvent can influence the solubility of the reactants, the reaction rate, and in some cases, the selectivity of the reaction.

For the reaction of maleic anhydride with amines, a variety of solvents have been explored. Aprotic solvents such as diethyl ether, dioxane, and chloroform (B151607) are commonly used. nih.govorgsyn.org In a study on the synthesis of N-arylmaleimides from maleanilic acids (the corresponding maleamic acids), acetic anhydride was used as both a reagent and a solvent. jocpr.com The use of acetic acid as a solvent has also been reported to be effective for the reaction of N-cyclic amines with maleic anhydride, leading to high yields of the corresponding N-cyclic maleamic acids. chemscene.com

The polarity of the solvent can affect the reaction rate. While detailed studies specifically on this compound are not widely available, research on analogous systems provides valuable insights. For example, the reaction of poly(isobutylene-alt-maleic anhydride) with amine-terminated polymers has been studied in various solvents, including DMF, chloroform, and methylene (B1212753) chloride, with the solvent influencing the final product structure. fsu.edu

Below is a table summarizing the effect of different solvents on the yield of N-substituted maleamic acids based on analogous reactions.

| Solvent | Reactants | Product | Yield (%) | Reference |

| Ethyl Ether | Maleic Anhydride, Aniline | N-Phenylmaleamic Acid | 97-98 | orgsyn.org |

| Dioxane | Maleic Anhydride, 4-substituted phenyl 1,3-thiazole-2-amine | 4-{[4-(4-substituted phenyl)-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid | Not specified | jocpr.com |

| Acetic Acid | Maleic Anhydride, N-cyclic amines | N-cyclic maleamic acids | High | chemscene.com |

Temperature and Pressure Parameter Studies

Temperature is a crucial parameter in the synthesis of this compound. The reaction between maleic anhydride and morpholine is typically exothermic, and therefore, temperature control is important to prevent side reactions and ensure a high yield of the desired product. Many procedures recommend carrying out the initial mixing of reactants at low temperatures (e.g., 0-5 °C) to manage the exotherm, followed by stirring at room temperature or slightly elevated temperatures to ensure the reaction goes to completion. jocpr.com

For instance, in the synthesis of certain maleamic acid derivatives of thiazoles, the reaction mixture was stirred at 0-5°C for 2 hours. jocpr.com In another example, the synthesis of N-phenylmaleamic acid was conducted at room temperature. orgsyn.org Studies on the reaction of poly(maleic anhydride)-based polymers with amines have shown that temperature can influence whether the reaction results in a ring-opened product (maleamic acid) or a cyclized imide. Mild heating (e.g., 65 °C) favors the formation of the maleamic acid, while higher temperatures (e.g., 153 °C) can lead to the formation of the imide. fsu.edu

Pressure is generally not a significant parameter for the synthesis of maleamic acids from maleic anhydride and amines, as these reactions are typically carried out at atmospheric pressure.

The following table illustrates the effect of temperature on the synthesis of related maleamic acids.

| Temperature (°C) | Reactants | Product | Observations | Reference |

| 0-5 | Maleic Anhydride, Aminothiazole derivatives | Maleamic acid derivatives | Controlled reaction | jocpr.com |

| Room Temperature | Maleic Anhydride, Aniline | N-Phenylmaleamic Acid | High yield (97-98%) | orgsyn.org |

| 65 | Poly(isobutylene-alt-maleic anhydride), Amine-terminated polymer | Ring-opened maleamic acid structure | Favored formation of maleamic acid | fsu.edu |

| 153 | Poly(isobutylene-alt-maleic anhydride), Amine-terminated polymer | Cyclized imide structure | Favored formation of imide | fsu.edu |

Catalytic Approaches in Amide Bond Formation

While the reaction between maleic anhydride and morpholine generally proceeds efficiently without a catalyst, catalytic methods can be employed to enhance reaction rates and yields, particularly when using less reactive precursors like maleic acid.

For the direct amidation of carboxylic acids with amines, various catalysts have been developed. These include both acid and base catalysts. Brønsted acids can protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. google.com

In the context of maleamic acid synthesis, studies have shown that the equilibrium between the maleamic acid and its corresponding anhydride and amine can be influenced by the addition of a Brønsted acid. google.com This suggests that acid catalysis could play a role in both the formation and the reverse reaction.

The use of coupling agents, which are stoichiometric activators, is a common strategy for amide bond formation from carboxylic acids. However, the development of truly catalytic methods is an area of active research. While specific catalytic systems for the synthesis of this compound are not extensively documented in the literature, general principles of catalytic amide bond formation can be applied.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves employing alternative energy sources, minimizing waste, and maximizing the incorporation of all starting materials into the final product.

The reaction to form this compound is typically an amidation reaction between maleic anhydride and morpholine. This is an addition reaction that, in its most ideal form, can proceed without the need for a solvent.

The reaction between maleic anhydride and a secondary amine like morpholine is generally exothermic and can proceed readily. In a solvent-free setting, the reactants can be mixed and heated, or subjected to mechanical forces, to yield the desired product. This not only reduces waste but can also lead to higher throughput and reduced energy consumption.

Alternative energy sources like microwave irradiation and light are central to green synthetic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid and efficient heating can accelerate reaction rates, often by orders of magnitude compared to conventional heating methods. The synthesis of 4-oxo-2-butenoic acid derivatives, which form the backbone of the target compound, has been successfully achieved using microwave-assisted aldol-condensation nih.govsemanticscholar.orgrsc.org. These studies demonstrate that microwave irradiation can produce the desired products in moderate to excellent yields across a range of substrates rsc.org. Applying this to the synthesis of this compound would involve irradiating a mixture of maleic anhydride and morpholine, likely resulting in a significantly shorter reaction time and improved efficiency compared to traditional heating. The synthesis of other morpholine-containing compounds has also benefited from microwave assistance, highlighting the broad applicability of this technique nih.gov.

Photochemical Synthesis: Photochemical methods use light to initiate chemical reactions. Recent research has demonstrated the successful synthesis of morpholine amides directly from carboxylic acids using light-mediated approaches, which notably avoid the need for coupling reagents researchgate.netjst.go.jp. These protocols can be performed using either specific wavelength LEDs (e.g., 370 nm) or even natural sunlight, making it a highly sustainable option researchgate.net. The reaction proceeds via the generation of reactive intermediates under irradiation, leading to the formation of the amide bond in moderate to high yields researchgate.net. This visible-light-mediated approach represents a cutting-edge, green alternative for the synthesis of compounds like this compound nih.gov.

| Technique | General Advantages | Relevance to Target Compound |

| Microwave-Assisted | Rapid heating, reduced reaction times, higher yields, improved process control. | Applicable to the amidation of maleic anhydride with morpholine, potentially reducing synthesis time from hours to minutes nih.govrsc.org. |

| Photochemical | Uses light as a "traceless" reagent, mild reaction conditions, high specificity, sustainable energy source (sunlight). | Can form the morpholine amide bond directly from the corresponding acid without pre-activation or coupling agents researchgate.netjst.go.jp. |

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting the mass of reactants into the desired product monash.edu. The ideal synthesis of this compound from maleic anhydride and morpholine is an addition reaction.

Maleic Anhydride (C₄H₂O₃) + Morpholine (C₄H₉NO) → this compound (C₈H₁₁NO₄)

As all atoms from the reactants are incorporated into the final product, the theoretical atom economy is 100% nih.gov. This is a significant advantage of this synthetic route.

| Reactant | Formula | Molar Mass ( g/mol ) |

| Maleic Anhydride | C₄H₂O₃ | 98.06 |

| Morpholine | C₄H₉NO | 87.12 |

| Total Reactant Mass | 185.18 | |

| Product | Formula | Molar Mass ( g/mol ) |

| This compound | C₈H₁₁NO₄ | 185.18 |

| Atom Economy | 100% |

While atom economy is a theoretical measure, the Environmental Factor (E-Factor) provides a more practical assessment of the waste generated. The E-Factor is the ratio of the mass of waste to the mass of the product. An ideal E-Factor is 0. In practice, waste is generated from solvents, reagents, and byproducts.

| Synthetic Route | Assumed Yield | Solvent Waste (per kg product) | Byproduct Waste (per kg product) | Calculated E-Factor |

| Traditional (Batch) | 85% | 10 kg (e.g., Toluene) | 0.18 kg (unreacted materials) | 10.18 |

| Green (Solvent-free) | 95% | 0.5 kg (minimal washing) | 0.05 kg (unreacted materials) | 0.55 |

This comparison illustrates how applying green chemistry principles, such as eliminating solvents, can drastically reduce the E-Factor and the environmental impact of the synthesis.

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch production. In a flow system, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. This methodology offers numerous advantages, including superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety when dealing with exothermic reactions or hazardous reagents, and straightforward scalability nih.govnih.gov.

The synthesis of this compound is well-suited for adaptation to a continuous flow process. The reaction between maleic anhydride and morpholine is typically fast and exothermic. In a flow reactor, the excellent heat transfer capabilities prevent the formation of hot spots, leading to better temperature control and potentially fewer side products.

A potential flow setup would involve pumping separate solutions of maleic anhydride and morpholine to a T-mixer, where they combine before entering a heated reactor coil or a packed-bed reactor. The residence time in the reactor can be precisely controlled by adjusting the flow rates, allowing for optimization of the reaction yield and purity. The product stream emerging from the reactor could then be directed to an in-line purification or crystallization unit, creating a fully continuous "end-to-end" process thieme-connect.de. Such systems minimize manual handling, reduce waste, and can operate for extended periods, making them highly efficient for industrial-scale production nih.gov.

Chemical Reactivity, Transformation, and Derivatization Studies

Isomerization Mechanisms and Stereochemical Control

The stereochemistry of the carbon-carbon double bond in 4-(morpholin-4-yl)-4-oxobut-2-enoic acid is a critical aspect of its structure, influencing its physical properties and biological activity. The potential for cis-trans isomerization is a key feature of this molecule.

While specific studies on the cis-trans isomerization of this compound are not extensively documented, the principles can be understood by analogy to the well-studied isomerization of maleic acid to fumaric acid. The cis isomer (maleic acid) can be converted to the more stable trans isomer (fumaric acid) through various methods, including heating or catalysis. youtube.comresearchgate.net This transformation is driven by the relief of steric strain present in the cis configuration.

In aqueous solutions, this isomerization can be accelerated by heating, often in a sealed tube above 130°C. researchgate.net Catalysts such as mineral acids (e.g., hydrochloric acid), bromine, or thiourea (B124793) derivatives have also been shown to facilitate this conversion at lower temperatures. researchgate.netgoogle.com For instance, heating maleic acid with hydrochloric acid is a common laboratory procedure to induce isomerization. acs.org

The table below summarizes catalysts known to promote the isomerization of maleic acid to fumaric acid, which could be applicable to this compound.

| Catalyst | Conditions | Reference |

| Heat (in water) | > 130°C | researchgate.net |

| Hydrochloric Acid | Heating | acs.org |

| Thiourea | Heating in aqueous solution | google.com |

| Bromine | - | researchgate.net |

The mechanism of cis-trans isomerization of α,β-unsaturated carboxylic acids like this compound can proceed through several pathways.

Acid Catalysis: In the presence of a strong acid, protonation of the carbonyl oxygen of the carboxylic acid or the amide can occur. This enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. More directly, protonation of the double bond can lead to a carbocation intermediate, which allows for free rotation around the single bond before deprotonation to yield the more stable trans isomer. acs.org

Nucleophilic Attack (Michael Addition): A key mechanistic pathway for the isomerization of related systems, such as maleic acid diesters, involves a reversible nucleophilic conjugate addition (Michael addition) to the β-carbon of the α,β-unsaturated system. organic-chemistry.orgwikipedia.org A nucleophile adds to the double bond, converting it to a single bond. Rotation around this newly formed single bond can occur, followed by the elimination of the nucleophile to regenerate the double bond. This process can lead to the formation of the thermodynamically more stable trans isomer. Zwitterionic organocatalysts have been shown to be effective in catalyzing the isomerization of maleic to fumaric acid diesters through this mechanism. organic-chemistry.org

Theoretical studies on the isomerization of maleic acid to fumaric acid suggest that the reaction can also proceed through a non-adiabatic path involving singlet and triplet potential energy surfaces. researchgate.net

Functional Group Transformations and Reaction Scope

The presence of a carboxylic acid, an activated double bond, and an amide group allows for a wide range of functional group transformations.

The carboxylic acid group of this compound can readily undergo esterification and amidation reactions.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. libretexts.org This is a reversible process, and the equilibrium can be driven towards the ester product by removing water or using an excess of the alcohol. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then reacts with an alcohol to form the ester.

Amidation: The carboxylic acid can be converted into amides by reaction with amines. libretexts.org This transformation often requires the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. researchgate.netresearchgate.netresearcher.lifeorganic-chemistry.org The reaction of a diacid with a diamine is the basis for the formation of polyamides like nylon. libretexts.org The reaction of this compound with a primary or secondary amine in the presence of a suitable coupling agent would yield the corresponding N-substituted amide.

The following table presents common reagents for these transformations.

| Transformation | Reagent(s) | Product Type | Reference |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | libretexts.org |

| Amidation | Amine, Coupling Agent (e.g., DCC, DIC) | Amide | researchgate.netresearchgate.netresearcher.lifeorganic-chemistry.org |

The α,β-unsaturated system and the carbonyl groups in this compound are susceptible to reduction and oxidation reactions.

Reductions: The selective reduction of the carbon-carbon double bond (1,4-reduction or conjugate reduction) of α,β-unsaturated amides can be achieved using various catalytic systems, leaving the amide and carboxylic acid functionalities intact. mdpi.com For example, iridium-catalyzed hydrogenations with a hydride donor like formic acid have been shown to be highly selective for the 1,4-reduction of α,β-unsaturated carbonyl compounds. mdpi.com Copper hydride (CuH)-catalyzed systems are also used for the enantioselective 1,4-reduction of unsaturated esters. nih.gov The reduction of the amide carbonyl group itself is more challenging but can be achieved using powerful reducing agents or specific catalytic methods like hydrosilylation with molybdenum hexacarbonyl as a catalyst. rsc.org

Oxidations: The oxidation of α,β-unsaturated amides can be complex. While the double bond can be a target for epoxidation or dihydroxylation, the amide group is generally stable to oxidation. However, related α,β-unsaturated aldimines can be oxidized to the corresponding amides using reagents like Oxone in the presence of a Lewis acid. tandfonline.com The γ-position of β,γ-unsaturated amides can be selectively oxidized under certain conditions. researchgate.net

The electron-deficient nature of the double bond in this compound, due to the presence of two electron-withdrawing groups (the carboxylic acid and the morpholine (B109124) amide), makes it an excellent dienophile in cycloaddition reactions.

Diels-Alder Reaction: This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgchemistrysteps.com The presence of electron-withdrawing groups on the dienophile accelerates the reaction. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgjove.com Therefore, this compound is expected to react readily with electron-rich dienes to form cyclohexene (B86901) derivatives. The stereochemistry of the dienophile is retained in the product. libretexts.org For example, a reaction with a cyclic diene like furan (B31954) could yield a bicyclic adduct. mdpi.com

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between alkenes and maleimides (which are structurally related to the target compound) are known to produce cyclobutane (B1203170) derivatives. nih.govacs.org These reactions can be initiated by direct UV irradiation or by using a photosensitizer under visible light. nih.govacs.org It is plausible that this compound could participate in similar photochemical cycloadditions.

1,3-Dipolar Cycloaddition: Molecules containing a 1,3-dipole can react with the double bond of this compound to form five-membered heterocyclic rings. Chiral maleimides have been used in 1,3-dipolar cycloaddition reactions with nitrile oxides. mdpi.com

Formation of Complex Molecular Architectures from this compound

The unique structure of this compound, featuring both a polymerizable alkene and reactive carboxylic acid and amide groups, positions it as a candidate for constructing complex macromolecules.

Currently, there is a notable absence of specific studies in the peer-reviewed literature detailing the oligomerization or polymerization of this compound as a monomer. The presence of the electron-deficient alkene suggests its potential susceptibility to anionic or radical polymerization methods. The resulting polymers would feature a poly(succinate) backbone with pendant morpholine amide and carboxylic acid groups. The specific reaction conditions, such as the choice of initiator and solvent, would be critical in controlling the molecular weight and polydispersity of the resulting polymer.

Table 1: Hypothetical Polymerization Approaches for this compound

| Polymerization Type | Initiator/Catalyst | Potential Polymer Structure | Key Considerations |

| Radical Polymerization | AIBN, Benzoyl Peroxide | Linear polymer with pendant morpholine amide and carboxylic acid groups | Potential for side reactions involving the carboxylic acid proton. |

| Anionic Polymerization | n-Butyllithium, Sodium Naphthalenide | Potentially more controlled polymerization, leading to polymers with narrow molecular weight distributions. | The acidic proton of the carboxylic acid would need to be protected or the reaction carried out at low temperatures. |

| Group Transfer Polymerization | Silyl ketene (B1206846) acetals | Could offer good control over the polymerization process. | Requires specific initiators and anhydrous conditions. |

This table is based on general principles of polymer chemistry, as specific studies on this compound are not currently available.

The electrophilic nature of the double bond in this compound makes it a prime candidate for Michael addition reactions with nucleophilic residues on biomolecules. This strategy is widely employed for the site-specific modification of proteins and other biological macromolecules.

Peptide Conjugation: The free thiol group of cysteine residues and the epsilon-amino group of lysine (B10760008) residues in peptides can act as nucleophiles in a conjugate addition to the activated alkene of this compound. This reaction would result in a stable carbon-sulfur or carbon-nitrogen bond, effectively tethering the molecule to the peptide. Such modifications can be used to introduce new functionalities to peptides. While no studies specifically report the use of this compound for this purpose, the general principle is well-established with similar maleimide-based reagents.

Carbohydrate and Nucleic Acid Conjugation: In a similar vein, nucleophilic groups on carbohydrates and nucleic acids could potentially be modified. However, the selective modification of these biomolecules often requires more specialized reaction conditions to avoid non-specific reactions. The conjugation of molecules to nucleic acids is a strategy to enhance their properties for therapeutic applications, such as in antisense oligonucleotides. nih.govbeilstein-journals.org The field has seen significant advancements in chemical modifications to improve the stability and delivery of nucleic acid-based drugs. beilstein-journals.orgresearchgate.net While direct conjugation with this compound has not been documented, the broader context of bioconjugation suggests this as a plausible area of investigation. plos.org

Table 2: Potential Biomolecule Conjugation Reactions

| Biomolecule | Nucleophilic Residue | Conjugation Product | Potential Application |

| Peptides | Cysteine (thiol), Lysine (ε-amino) | Thioether or amine linkage | Introduction of imaging agents, drug payloads, or modifications to alter peptide properties. |

| Carbohydrates | Aminated sugars | Amine linkage | Development of targeted drug delivery systems or probes for studying carbohydrate-protein interactions. |

| Nucleic Acids | Modified bases or backbone with nucleophilic linkers | Covalent adduct | Development of modified oligonucleotides with enhanced cellular uptake or stability. |

This table outlines potential reactions based on the known reactivity of similar compounds, as specific examples with this compound are not available in the literature.

Metal-Mediated and Organocatalytic Reactions

The reactivity of this compound can be further expanded through the use of metal catalysts and organocatalysts.

Metal-Mediated Reactions: The carbon-carbon double bond is susceptible to a variety of metal-catalyzed transformations. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed if the molecule is first converted to a suitable derivative (e.g., a vinyl halide). Hydrogenation of the double bond, catalyzed by metals such as palladium or platinum, would yield the saturated derivative, 4-(morpholin-4-yl)-4-oxobutanoic acid. The carboxylic acid moiety can also participate in metal-catalyzed esterification or amidation reactions. While specific examples with this compound are lacking, the broader field of catalysis offers numerous possibilities.

Organocatalytic Reactions: The morpholine amide itself can influence the reactivity of the molecule. In the context of organocatalysis, morpholine-containing compounds have been explored as catalysts. For example, morpholine-based organocatalysts have been shown to be effective in 1,4-addition reactions between aldehydes and nitroolefins. chemicalbook.com While in these cases the morpholine moiety is part of the catalyst and not the substrate, it highlights the potential for the nitrogen atom to participate in catalytic cycles. The double bond in this compound is an excellent Michael acceptor for organocatalytic conjugate additions of various nucleophiles, such as thiols or stabilized carbanions.

Table 3: Potential Catalytic Transformations

| Reaction Type | Catalyst Type | Potential Product |

| Hydrogenation | Metal (e.g., Pd/C) | 4-(Morpholin-4-yl)-4-oxobutanoic acid |

| Conjugate Addition | Organocatalyst (e.g., chiral amine or phosphine) | Chiral adducts from the addition of nucleophiles |

| Esterification | Acid or Metal Catalyst | Ester derivatives of the carboxylic acid |

This table presents potential catalytic reactions; however, specific studies employing this compound as a substrate are not documented.

Molecular Structure, Stereochemistry, and Conformational Analysis

Spectroscopic Elucidation of Configuration and Conformation (Beyond Basic Identification)

Advanced spectroscopic methods are instrumental in defining the precise configuration and dominant conformations of the molecule in solution.

A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be particularly crucial in confirming the (E)-stereochemistry of the double bond. A cross-peak between the two vinyl protons would indicate their spatial proximity, which is characteristic of a cis-isomer. The absence of this cross-peak, coupled with potential NOEs between a vinyl proton and the adjacent methylene (B1212753) protons of the butenoic acid chain, would support the trans-configuration.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would provide direct correlation between the protons and their attached carbon atoms, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra. This would be essential to differentiate the signals of the morpholine (B109124) ring carbons and the carbons of the butenoic acid moiety.

Table 1: Predicted NMR Data and Purpose of Advanced Experiments

| Technique | Predicted Observation | Purpose |

|---|---|---|

| COSY | Cross-peaks between adjacent protons in the butenoic acid and morpholine moieties. | Confirms the spin-spin coupling network and molecular backbone. |

| NOESY | Absence of a strong cross-peak between the two vinylic protons. | Confirms the (E)-stereochemistry (trans configuration) of the double bond. |

| HSQC | Correlation peaks linking each proton to its directly bonded carbon atom. | Unambiguous assignment of ¹H and ¹³C chemical shifts. |

Vibrational spectroscopy offers valuable information on the functional groups present in (E)-4-(morpholin-4-yl)-4-oxobut-2-enoic acid. While specific experimental spectra for this compound are not widely published, expected vibrational modes can be predicted based on its structure.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be expected to show a broad absorption band in the region of 3400-2400 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, likely showing evidence of hydrogen bonding. A sharp, strong peak around 1700-1730 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid. The amide C=O stretching (tert-amide) would likely appear in the range of 1630-1670 cm⁻¹. The C=C stretching of the α,β-unsaturated system would be observed around 1620-1650 cm⁻¹. The C-O-C stretching of the morpholine ring would present as a strong band in the 1115-1070 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The C=C double bond, being a relatively non-polar bond, would be expected to show a strong Raman signal in the 1620-1650 cm⁻¹ region. The symmetric stretching of the carboxylate group, if the compound exists as a salt or in a dimeric form, would also be Raman active.

(E)-4-(Morpholin-4-yl)-4-oxobut-2-enoic acid itself is achiral and therefore would not exhibit chiroptical properties or a CD spectrum. However, if a chiral center were to be introduced into the molecule, for example, by substitution on the butenoic acid chain or the morpholine ring, the resulting enantiomers would be optically active. CD spectroscopy could then be employed to investigate the stereochemical features of the new chiral center and to study conformational changes in solution.

X-ray Crystallography for Solid-State Structure Determination

Although no published crystal structure for (E)-4-(morpholin-4-yl)-4-oxobut-2-enoic acid is available in the Cambridge Structural Database (CSD), a hypothetical analysis based on the structures of similar molecules can be discussed. X-ray crystallography would provide definitive information on the molecule's conformation in the solid state, as well as details about its crystal packing and intermolecular interactions.

The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that in the solid state, the molecules would form hydrogen-bonded dimers, with two molecules linked by a pair of O-H···O bonds between their carboxylic acid groups. This is a very common and stable motif for carboxylic acids in the solid state.

Table 2: Potential Intermolecular Interactions in the Solid State

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxylic acid O-H | Carboxylic acid C=O | Formation of centrosymmetric dimers, a primary structural motif. |

| Weak Hydrogen Bond | C-H bonds (e.g., from the butenoic chain or morpholine ring) | Morpholine oxygen, Amide C=O | Stabilization of the extended three-dimensional crystal lattice. |

Conformational Landscape and Energy Minima Analysis

Rotational Barriers Around C-N and C-C Bonds

The rotation around the carbon-nitrogen (C-N) bond of the amide group and the carbon-carbon (C-C) single bonds of the butenoic acid backbone are critical determinants of the molecule's accessible conformations.

C-N Amide Bond Rotation: The C-N bond in the amide group of 4-(Morpholin-4-yl)-4-oxobut-2-enoic acid exhibits partial double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. This delocalization of electrons results in a significant rotational barrier, which is a general feature of amides. nih.gov The energy required to overcome this barrier is substantial enough that rotation around this bond is restricted at room temperature. nih.gov

Studies on analogous N-acylated morpholine derivatives and other tertiary amides provide insight into the magnitude of this barrier. For instance, dynamic NMR studies on N-benzoylated piperazines, which share a similar six-membered heterocyclic amide structure, have shown activation energy barriers (ΔG‡) for amide bond rotation to be in the range of 56 to 80 kJ/mol. nih.gov Theoretical calculations on similar amide systems often report rotational barriers between 15 and 23 kcal/mol (approximately 63 to 96 kJ/mol). nih.gov The transition state for this rotation involves a pyramidalized nitrogen and a lengthened C-N bond, disrupting the favorable π-conjugation of the ground state. nih.gov

Table 1: Representative Rotational Energy Barriers for Bonds Analogous to Those in this compound

| Bond Type | Analogous System | Method | Rotational Barrier (kJ/mol) |

| Amide C-N | N-Benzoylpiperazines | Dynamic NMR | 56 - 80 nih.gov |

| Amide C-N | General Tertiary Amides | Computational | ~63 - 96 |

| Alkane C-C | Ethane (Staggered to Eclipsed) | Experimental | ~12 libretexts.org |

| Substituted Alkane C-C | 1-Fluoropropane | Experimental | ~4 (less than butane) |

Note: The data presented are for analogous systems and serve to provide a general understanding of the rotational barriers. Specific experimental or computational data for this compound is not available in the cited literature.

Influence of Substituents on Preferred Conformations

The introduction of substituents onto the morpholine ring or the butenoic acid chain would significantly alter the conformational preferences of this compound.

Substituent Effects on the Morpholine Ring: The morpholine ring typically adopts a chair conformation. researchgate.net Substituents on the ring can influence the ring inversion barrier and the equilibrium between axial and equatorial orientations. For instance, studies on N-substituted morpholines have shown that the nature of the substituent affects the ring inversion barrier. researchgate.net Electron-withdrawing substituents on an N-aryl ring can decrease the ring inversion barrier due to increased conjugation. researchgate.net

Substituent Effects on the Butenoic Acid Chain and Amide Group: Substituents on the butenoic acid chain can influence the rotational barriers of both the C-C and C-N bonds through steric and electronic effects. Electron-donating or electron-withdrawing groups can alter the electron density of the conjugated system, thereby affecting the partial double bond character of the C-N amide bond. nih.gov

Correlation analyses, such as those using Hammett constants, have been employed to quantify the influence of substituents on the rotational barriers in benzoylpiperazine systems. nih.gov These studies have shown a linear relationship between the electronic properties of the substituents and the free activation enthalpies for both amide bond rotation and ring inversion. nih.gov Generally, electron-withdrawing groups tend to increase the rotational barrier of the amide bond.

Table 2: Qualitative Influence of Substituents on Conformational Parameters in Analogous Systems

| Substituent Property | Location | Effect on Rotational Barrier (C-N Amide) | Effect on Ring Inversion Barrier |

| Electron-withdrawing | N-Aryl group | Increase | Decrease (due to conjugation) |

| Electron-donating | N-Aryl group | Decrease | Increase |

| Steric Bulk | Near rotating bond | Generally Increase | May influence equilibrium |

Note: This table provides a generalized summary based on studies of analogous compounds. The specific effects on this compound would require direct experimental or computational investigation.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict geometry, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on 4-(Morpholin-4-yl)-4-oxobut-2-enoic acid would involve optimizing the molecule's three-dimensional structure to find its most stable conformation. This process would yield crucial data on bond lengths, bond angles, and dihedral angles.

However, no specific peer-reviewed studies presenting DFT-optimized coordinates or electronic properties for this compound are currently available. For illustrative purposes, a hypothetical data table of what such a study might produce is presented below.

Hypothetical DFT-Calculated Ground State Properties

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Key Bond Length (e.g., C=O) | Data not available |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameters. They offer a higher level of accuracy than DFT for certain properties, albeit at a significantly greater computational expense. These methods are often used to benchmark results from more cost-effective methods like DFT. A search of academic databases indicates that high-accuracy ab initio calculations have not been published for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides insights into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

Computational studies are required to determine the energies and spatial distributions of these orbitals for this compound. As of now, such an analysis is not present in the available literature.

Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying short-lived intermediates and the energetic barriers that must be overcome.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how this compound might react (for example, in an addition reaction at the double bond or a hydrolysis of the amide), researchers would perform a transition state (TS) search. The TS represents the highest energy point along the reaction pathway. Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS correctly connects the reactants and products. This type of detailed mechanistic study has not been documented for this compound.

Hypothetical Transition State Analysis Data

| Reaction Parameter | Calculated Value |

|---|---|

| Activation Energy (kcal/mol) | Data not available |

| Key Bond Distance in TS (Å) | Data not available |

Potential Energy Surface Mapping

A more comprehensive view of a reaction is provided by mapping the potential energy surface (PES). A PES is a multidimensional surface that relates the energy of a chemical system to its geometry. By exploring the PES, chemists can identify all possible reaction pathways, intermediates, and transition states. The construction of a detailed PES for reactions involving this compound would be a significant research undertaking that has not yet been reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the conformational dynamics and intermolecular interactions of chemical compounds in various environments.

The conformational flexibility of "this compound" in an aqueous solution is a critical factor influencing its physicochemical properties and biological activity. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. The primary sources of this flexibility are the morpholine (B109124) ring, the butenoic acid chain, and the amide bond.

Morpholine Ring Conformation: The morpholine ring typically adopts a chair conformation. However, the orientation of the nitrogen substituent can lead to two distinct chair conformers: equatorial and axial. Theoretical calculations and spectroscopic studies on morpholine itself have shown that while the equatorial chair conformer is generally predominant in a pure liquid state, the contribution of the axial chair conformer increases in an aqueous solution. researchgate.net This shift is attributed to the interactions between water molecules and the lone pair of electrons on the nitrogen and oxygen atoms of the morpholine ring. For "this compound," the bulky 4-oxobut-2-enoic acid substituent would be expected to strongly favor the equatorial position to minimize steric hindrance.

Butenoic Acid Chain and Amide Bond: The butenoic acid portion of the molecule contains a carbon-carbon double bond, which restricts rotation and gives rise to cis and trans isomers. The IUPAC name, (E)-4-morpholin-4-yl-4-oxobut-2-enoic acid, specifies the trans (or E) configuration about this double bond. nih.gov The amide bond (N-C=O) also has a significant rotational barrier due to partial double bond character, which generally results in a planar conformation.

MD simulations can be employed to explore the accessible conformations of the entire molecule in a simulated aqueous environment. These simulations would track the torsional angles along the rotatable bonds over time, revealing the preferred orientations and the energy barriers between different conformational states. A metadynamics approach within an MD simulation could be particularly useful for enhancing the sampling of the conformational space and calculating the free energy landscape associated with key dihedral angles. nih.gov

| Molecular Fragment | Primary Conformation | Key Torsional Angles | Notes |

|---|---|---|---|

| Morpholine Ring | Chair Conformation | Ring torsions | The substituent is expected to favor the equatorial position. |

| Butenoic Acid Chain | (E) or trans | C=C-C=O | The double bond confers rigidity to this part of the molecule. |

| Amide Linkage | Planar | O=C-N-C | Rotation is restricted due to partial double bond character. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). gyanvihar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

While specific targets for "this compound" are not extensively documented in public research, docking studies on analogous morpholine-containing compounds have been performed against various protein targets, such as carbonic anhydrases, enzymes related to neurodegenerative diseases, and viral proteases. nih.govrsc.orgnih.gov These studies provide a framework for how "this compound" could be investigated as a potential inhibitor for a relevant enzyme.

For a hypothetical docking study, a protein target would first be identified. The three-dimensional structure of this protein, often obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms and removing water molecules. rsc.orgmdpi.com The ligand, "this compound," would then be placed into the active site of the protein, and a scoring function would be used to estimate the binding affinity, typically reported in kcal/mol. mdpi.com

The analysis of the docked pose would focus on the intermolecular interactions between the ligand and the amino acid residues of the protein's active site. For "this compound," the following interactions would be anticipated:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The morpholine oxygen and the amide carbonyl oxygen can also act as hydrogen bond acceptors. These groups could form critical hydrogen bonds with polar or charged residues in the active site, such as arginine, lysine (B10760008), aspartate, or serine.

Hydrophobic Interactions: The ethylene (B1197577) bridges of the morpholine ring can form hydrophobic or van der Waals interactions with nonpolar residues like leucine, valine, or phenylalanine. nih.gov

Ionic Interactions: At physiological pH, the carboxylic acid would likely be deprotonated, forming a carboxylate anion. This could engage in strong ionic interactions (salt bridges) with positively charged residues like lysine or arginine.

The results of such a docking study could yield a binding energy score and a detailed map of the interactions, providing a rationale for the compound's potential inhibitory activity and guiding the design of more potent analogues. mdpi.com

| Functional Group of Ligand | Type of Interaction | Potential Interacting Protein Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond, Ionic Interaction | Arginine, Lysine, Histidine, Serine, Threonine |

| Morpholine Oxygen (-O-) | Hydrogen Bond | Serine, Threonine, Tyrosine |

| Amide Carbonyl (C=O) | Hydrogen Bond | Backbone N-H groups, Asparagine, Glutamine |

| Morpholine Ring (C-H) | Hydrophobic/van der Waals | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

QSAR (Quantitative Structure-Activity Relationship) Modeling Principles (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov The goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized compounds. nih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) against a specific target is required. This dataset should be structurally diverse to ensure the broad applicability of the resulting model.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties. QSAR models have evolved in complexity based on the dimensionality of the descriptors used: nih.gov

1D-QSAR: Uses global molecular properties like molecular weight, logP (a measure of lipophilicity), and pKa. nih.gov

2D-QSAR: Employs descriptors derived from the 2D representation of the molecule, such as topological indices and molecular connectivity indices. nih.gov

3D-QSAR: Utilizes information from the 3D structure of the molecules, such as steric and electrostatic fields. Comparative Molecular Field Analysis (CoMFA) is a classic example. wikipedia.org These models require the alignment of all molecules in the dataset, which can be a significant challenge.

4D-QSAR and beyond: These advanced models incorporate an additional dimension, such as different conformational states or induced-fit models, to provide a more dynamic picture of the ligand-receptor interaction. nih.gov

Model Building: A mathematical or statistical method is used to find a correlation between the calculated descriptors (the independent variables) and the biological activity (the dependent variable). rsc.org Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Random Forest. acs.org The general form of a QSAR model can be expressed as:

Activity = f (molecular descriptors) + error wikipedia.org

Model Validation: The predictive power of the QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate its predictive performance). Internal validation (e.g., cross-validation) and external validation (using the test set) are performed to ensure the model is robust and not overfitted.

For a series of analogues of "this compound," a QSAR study could identify the key structural features that contribute to or detract from biological activity. For instance, a model might reveal that higher lipophilicity in a certain region of the molecule increases activity, while steric bulk in another region is detrimental. Such insights are invaluable for guiding the rational design of new, more potent compounds.

Molecular Interactions and Biological System Perturbations Research Non Clinical Focus

Investigations into Protein-Ligand Binding Characteristics (In Vitro/In Silico)

Extensive searches of scientific databases and literature have yielded no specific studies detailing the protein-ligand binding characteristics of 4-(Morpholin-4-yl)-4-oxobut-2-enoic acid. While computational, or in silico, methods are commonly employed to predict the binding affinity of small molecules to protein targets, no such studies have been published for this particular compound. nih.govmdpi.com The fundamental principles of protein-ligand interactions involve the formation of reversible or irreversible bonds at active or regulatory sites, which can lead to the inhibition of protein function. semanticscholar.org However, without experimental or computational data, the specific nature of any such interactions for this compound remains purely speculative.

There is currently no publicly available research that has investigated the enzyme inhibition properties of this compound. Studies of this nature are crucial for determining if a compound can act as a competitive, non-competitive, or uncompetitive inhibitor of a specific enzyme, thereby providing insight into its mechanism of action. The absence of such data precludes any discussion on its potential to modulate enzymatic activity.

Similarly, the scientific literature lacks any receptor binding assays for this compound. These in vitro assays are essential for determining the affinity and selectivity of a compound for various receptors. Without this information, it is not possible to identify any potential receptor-mediated effects of the compound.

Allosteric modulation, where a compound binds to a site on a protein other than the primary active site to modulate its activity, is a key area of drug discovery. However, no studies have been published that explore the potential of this compound to act as an allosteric modulator.

Nucleic Acid Interactions

Investigations into the potential interactions of this compound with nucleic acids, such as DNA or RNA, have not been reported in the scientific literature. Therefore, there is no evidence to suggest whether this compound can bind to or intercalate with genetic material.

Membrane Permeability and Transport Studies

There is a lack of published studies examining the membrane permeability and transport characteristics of this compound across either cellular or artificial membranes. Such studies are fundamental to understanding the potential for a compound to be absorbed and distributed within biological systems.

Cellular Pathway Modulation Research

Mechanism-oriented research using in vitro cell lines to determine how this compound might modulate specific cellular pathways is not available in the current body of scientific literature. Consequently, its effects on cellular signaling, metabolic, or other pathways remain unknown.

Investigations of Molecular Targets and Signaling Cascades

While direct molecular targets for this compound are not extensively documented in publicly available literature, research into the broader class of 4-oxo-2-enoic acid derivatives offers significant insights. Notably, analogs such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have been identified as potent inhibitors of kynurenine-3-hydroxylase (now more commonly known as kynurenine (B1673888) 3-monooxygenase, KMO). nih.govresearchgate.net KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism. researchgate.net

Inhibition of KMO by these related compounds suggests that the 4-oxobut-2-enoic acid scaffold is a key pharmacophore for interacting with the enzyme's active site. The signaling cascade impacted by this inhibition is significant; by blocking KMO, these compounds can prevent the production of the neurotoxin quinolinic acid and redirect the pathway towards the synthesis of the neuroprotective kynurenic acid. nih.govresearchgate.net This modulation of the kynurenine pathway is a therapeutic strategy being explored for neurodegenerative diseases.

Enzyme Activity Assays and Their Modulation

Enzyme activity assays provide quantitative data on a compound's inhibitory or activatory effects. For the related class of 4-aryl-4-oxobut-2-enoic acid derivatives, studies have utilized assays with purified KMO to determine their inhibitory concentration (IC₅₀) values. nih.gov These assays typically measure the enzymatic conversion of L-kynurenine to 3-hydroxykynurenine.

The research demonstrates that substitutions on the aryl ring significantly modulate the inhibitory potency against KMO. For instance, compounds with 3-chloro or 3-fluoro substitutions on the phenyl ring were found to be highly potent inhibitors. nih.gov While specific data for the morpholine-containing title compound is scarce, this body of work establishes a clear precedent for the 4-oxobut-2-enoic acid core in enzyme inhibition.

Table 1: Illustrative Enzyme Inhibition Data for KMO by Related 4-Aryl-4-oxobut-2-enoic Acid Analogs (Note: This data is for related compounds and serves to illustrate the type of activity associated with the core scaffold.)

| Compound Name | Substitution Pattern | KMO Inhibition (IC₅₀) | Reference |

| 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | 3-chlorophenyl | Potent | nih.gov |

| 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | 3-fluorophenyl | Potent | nih.gov |

| Methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate | 3-chlorophenyl | Potent | nih.gov |

| Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate | 3-fluorophenyl | Potent | nih.gov |

Apoptosis Induction Mechanisms in Cell Culture

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction in cancer cells is a primary goal of many therapeutic strategies. waocp.orgmdpi.com Small molecules containing a morpholine (B109124) moiety have been shown to induce apoptosis in various cancer cell lines. For example, the morpholino anthracycline MX2 was found to trigger apoptosis in human megakaryocytic leukemia cell lines. nih.gov This was confirmed by observing DNA fragmentation and was linked to the activity of key apoptotic proteins. nih.gov

Similarly, other studies have shown that doramectin (B1670889) can induce apoptosis in cholangiocarcinoma cells through a pathway involving reactive oxygen species (ROS) and the mitochondria, evidenced by an increased BAX/BCL-2 ratio and activation of caspases. mdpi.com

While direct studies on this compound are needed, the general principles suggest a plausible mechanism. A compound of this nature could potentially induce apoptosis by:

Intrinsic Pathway: Triggering mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.

Extrinsic Pathway: Interacting with death receptors on the cell surface, leading to the activation of caspase-8.

These pathways converge on the activation of executioner caspases, which dismantle the cell by cleaving essential proteins, resulting in the characteristic morphological changes of apoptosis. waocp.org

Structure-Activity Relationship (SAR) Methodologies Applied to Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic way to optimize a lead compound's activity by making targeted chemical modifications.

Systematic Modification of the Morpholine Moiety and Alkene Linker

SAR investigations on a molecule like this compound would involve discrete changes to its core components to probe their importance for biological activity.

Morpholine Moiety: The morpholine ring is a common heterocyclic motif in drug discovery, often used to improve physicochemical properties such as aqueous solubility. Systematic modifications could include:

Ring Substitution: Introducing substituents at various positions on the morpholine ring to explore steric and electronic effects.

Heteroatom Variation: Replacing the oxygen atom with sulfur (to give a thiomorpholine (B91149) analog) or another nitrogen (to give a piperazine (B1678402) analog) to assess the impact of the heteroatom on binding and properties.

Ring Scaffolding: Replacing the entire morpholine ring with other cyclic amines (e.g., piperidine, pyrrolidine) to determine the optimal ring size and conformation for activity.

Alkene Linker: The α,β-unsaturated carbonyl system (the alkene linker connected to the amide and carboxylic acid) is a reactive Michael acceptor.

Geometric Isomers: The double bond exists as a specific isomer, typically the more stable (E)-isomer. Synthesis of the (Z)-isomer would clarify the importance of the spatial arrangement of the morpholine and carboxyl groups for target engagement.

Saturation: Reducing the double bond to a single bond would create 4-(Morpholin-4-yl)-4-oxobutanoic acid. Comparing the activity of the saturated versus unsaturated compound would reveal if the rigidity and electronic nature of the double bond are essential for activity.

Carboxylic Acid Functionalization Effects on Binding Affinity

The carboxylic acid group is a key functional group, often critical for a molecule's interaction with its biological target. At physiological pH, it is typically deprotonated to a carboxylate anion, making it an excellent hydrogen bond acceptor and capable of forming strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein's binding pocket.

Functionalization of the carboxylic acid is a classic SAR strategy to probe its role:

Esterification: Converting the carboxylic acid (-COOH) to a methyl or ethyl ester (-COOCH₃, -COOCH₂CH₃). This neutralizes the negative charge and removes a hydrogen bond donor. A significant loss of activity upon esterification strongly implies that the charged carboxylate is crucial for binding.

Amidation: Converting the carboxylic acid to a primary amide (-CONH₂) or a substituted amide. This also neutralizes the charge but retains hydrogen bonding capabilities, allowing for a more nuanced understanding of the required interactions.

These modifications also impact cell permeability. Esters are often used as prodrugs to increase a compound's ability to cross cell membranes, after which they can be hydrolyzed back to the active carboxylic acid by intracellular esterases.

Table 2: Hypothetical SAR Data for Carboxylic Acid Functionalization (Note: This table is illustrative, showing how binding affinity might change in a typical SAR study. Specific values would depend on the biological target.)

| Compound Modification | Functional Group | Expected Impact on Binding Affinity (Illustrative) | Rationale |

| Parent Compound | -COOH | High | Forms key ionic and hydrogen bonds with the target protein. |

| Methyl Ester Derivative | -COOCH₃ | Significantly Lower | Loss of negative charge and key ionic interaction; change in hydrogen bonding potential. |

| Primary Amide Derivative | -CONH₂ | Intermediate to Low | Neutral molecule, cannot form ionic bonds but can still participate in different hydrogen bond networks. |

Analytical Methodologies for Research and Characterization Beyond Basic Identification

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a compound and for separating it from any impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. A typical method development for 4-(Morpholin-4-yl)-4-oxobut-2-enoic acid would involve a systematic approach to optimize the separation of the main compound from any potential impurities.

Given the polar nature of the carboxylic acid and the morpholine (B109124) amide functional groups, reversed-phase HPLC (RP-HPLC) would be the most suitable approach. The development would focus on several key parameters:

Column Selection: A C18 column is a common starting point for RP-HPLC due to its versatility in retaining a wide range of organic molecules.

Mobile Phase Composition: A mixture of an aqueous solvent (often with a buffer to control the pH) and an organic solvent (such as acetonitrile or methanol) would be used. The carboxylic acid group's ionization is pH-dependent; therefore, buffering the mobile phase at an acidic pH (e.g., using formic acid or phosphate buffer) would suppress the ionization of the carboxylate, leading to better retention and peak shape on a C18 column.

Detection: The presence of a conjugated system (the α,β-unsaturated carbonyl) suggests that UV detection would be an effective method for monitoring the elution of the compound.

A hypothetical HPLC method for purity assessment is outlined in the table below.

| Parameter | Suggested Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for a wide range of organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |

| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 210 nm and 254 nm | To detect the chromophores present in the molecule. |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC-MS analysis due to the presence of the polar carboxylic acid group. However, derivatization to a more volatile ester (e.g., a methyl or silyl ester) would enable its analysis by GC-MS. This approach could be used to identify and quantify volatile impurities or to confirm the compound's structure after derivatization.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₁₁NO₄), the expected exact masses for the protonated molecule ([M+H]⁺) and the deprotonated molecule ([M-H]⁻) can be calculated. These theoretical values would then be compared to the experimental values obtained from an HRMS instrument.

| Ion | Theoretical Exact Mass |

| [M+H]⁺ | 186.0761 |

| [M-H]⁻ | 184.0615 |

Theoretical exact masses are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, the fragmentation would likely occur at the amide and carboxylic acid functionalities, as well as the carbon-carbon bonds.

A predicted fragmentation pattern for the [M+H]⁺ ion is presented below. The fragmentation is induced by collision with an inert gas in the mass spectrometer.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| 186.0761 | 169.0499 | H₂O | Loss of water from the carboxylic acid |

| 186.0761 | 141.0601 | COOH | Loss of the carboxylic acid group |

| 186.0761 | 114.0550 | C₄H₄O₂ | Cleavage of the butenoyl chain |

| 186.0761 | 86.0600 | C₄H₅NO₂ | Cleavage yielding the morpholine ring |

These are predicted fragmentation pathways and would require experimental verification.

Advanced Spectroscopic Methods

Advanced spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of this compound. These methods provide insights into the molecular framework, connectivity of atoms, and the nature of the functional groups present. The primary techniques utilized include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon and hydrogen framework of the molecule.

While specific experimental data for this compound is not widely available in public databases, the expected chemical shifts and multiplicities can be predicted based on the known effects of the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show distinct signals for the protons of the morpholine ring, the vinylic protons of the butenoic acid chain, and the acidic proton of the carboxylic acid.

Morpholine Protons: The eight protons of the morpholine ring would likely appear as two multiplets in the range of 3.5-3.8 ppm. The protons on the carbons adjacent to the nitrogen atom are expected to be slightly downfield compared to those adjacent to the oxygen atom due to the deshielding effect of the amide group.

Vinylic Protons: The two protons on the carbon-carbon double bond of the but-2-enoic acid moiety would appear as doublets in the olefinic region of the spectrum, typically between 6.0 and 7.5 ppm. The coupling constant between these two protons would be indicative of the stereochemistry of the double bond (cis or trans).

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbons: Two distinct signals for the carbonyl carbons are expected in the downfield region of the spectrum. The amide carbonyl carbon would likely appear around 165-175 ppm, while the carboxylic acid carbonyl carbon would be expected at a slightly more downfield position, typically in the range of 170-185 ppm.

Olefinic Carbons: The two sp²-hybridized carbons of the double bond would resonate in the range of 120-140 ppm.

Morpholine Carbons: The four carbons of the morpholine ring would show two distinct signals. The two carbons adjacent to the nitrogen atom would be in the range of 40-50 ppm, while the two carbons adjacent to the oxygen atom would appear further downfield, typically between 65 and 75 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₈H₁₁NO₄), the predicted monoisotopic mass is 185.0688 Da uni.lu. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common ionization techniques such as electrospray ionization (ESI) would likely be employed. Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 186.07608 |

| [M+Na]⁺ | 208.05802 |

| [M-H]⁻ | 184.06152 |

| [M+NH₄]⁺ | 203.10262 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group of the carboxylic acid.

C=O Stretch (Carboxylic Acid and Amide): Strong absorption bands corresponding to the carbonyl stretching vibrations would be observed. The carboxylic acid carbonyl stretch typically appears around 1700-1725 cm⁻¹, while the amide carbonyl stretch (Amide I band) is expected in the range of 1630-1680 cm⁻¹.

C=C Stretch: A medium intensity absorption band for the carbon-carbon double bond stretch is expected around 1620-1680 cm⁻¹.

C-N Stretch (Amide): The C-N stretching vibration of the amide group would likely appear in the region of 1200-1350 cm⁻¹.

C-O-C Stretch (Morpholine): A characteristic strong absorption band for the ether C-O-C stretching of the morpholine ring is expected around 1115 cm⁻¹.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Applications As a Synthetic Building Block and in Materials Science Research

Precursor in Heterocyclic Compound Synthesis

The intrinsic reactivity of the 4-oxo-2-butenoic acid framework makes 4-(Morpholin-4-yl)-4-oxobut-2-enoic acid a highly attractive precursor for the synthesis of a variety of heterocyclic compounds. The electrophilic nature of the double bond and the presence of two distinct carbonyl groups allow for a range of cyclization reactions with different nucleophiles.